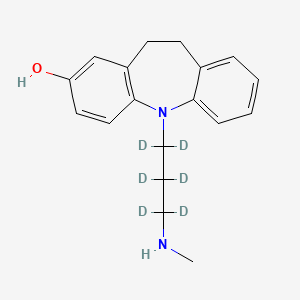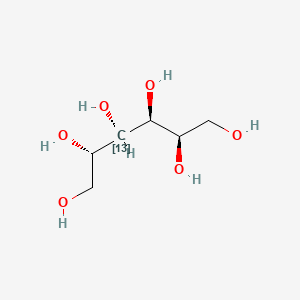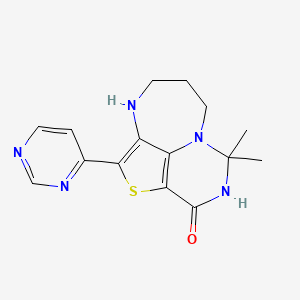
Cdc7-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdc7-IN-9 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex. Inhibition of CDC7 has emerged as a promising strategy for cancer treatment due to its role in DNA replication and cell cycle regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cdc7-IN-9 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, purification methods, and quality control measures to produce the compound in large quantities suitable for clinical and commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: Cdc7-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its potency, selectivity, and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. These reagents and conditions are chosen to achieve optimal reaction efficiency and product yield .
Major Products Formed: The major products formed from the chemical reactions involving this compound include various analogs and derivatives with modified functional groups. These products are evaluated for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Cdc7-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation . In biology, it is employed to investigate the molecular mechanisms underlying DNA replication stress and checkpoint activation . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and solid tumors . Additionally, it has industrial applications in the development of new drugs and therapeutic strategies targeting CDC7 kinase .
Wirkmechanismus
Cdc7-IN-9 exerts its effects by selectively inhibiting the activity of CDC7 kinase. CDC7 kinase is responsible for phosphorylating the MCM complex, a critical step in the initiation of DNA replication. By inhibiting CDC7, this compound disrupts DNA replication, leading to replication stress, cell cycle arrest, and apoptosis in cancer cells . The molecular targets and pathways involved include the ATR-Chk1 checkpoint pathway, which is activated in response to replication stress and DNA damage .
Vergleich Mit ähnlichen Verbindungen
Cdc7-IN-9 is compared with other CDC7 inhibitors, such as TAK-931 and PHA-767491. These compounds share a similar mechanism of action by targeting the ATP-binding site of CDC7 kinase . this compound is distinguished by its higher potency, selectivity, and favorable pharmacokinetic properties . Other similar compounds include SGR-2921 and monzosertib, which also inhibit CDC7 kinase but may differ in their chemical structure and biological activity .
Eigenschaften
Molekularformel |
C15H17N5OS |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
7,7-dimethyl-2-pyrimidin-4-yl-3-thia-6,8,12-triazatricyclo[6.4.1.04,13]trideca-1,4(13)-dien-5-one |
InChI |
InChI=1S/C15H17N5OS/c1-15(2)19-14(21)13-11-10(17-5-3-7-20(11)15)12(22-13)9-4-6-16-8-18-9/h4,6,8,17H,3,5,7H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
HABLCDDQKHSTQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NC(=O)C2=C3N1CCCNC3=C(S2)C4=NC=NC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


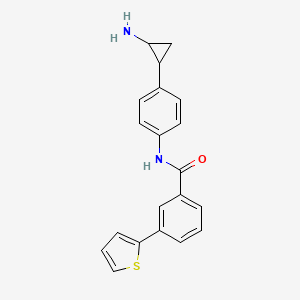
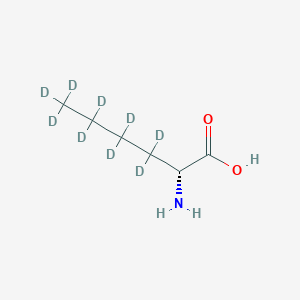
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
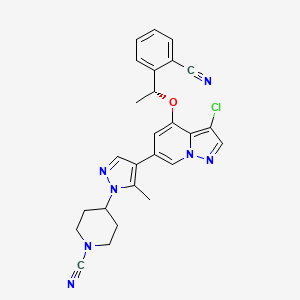
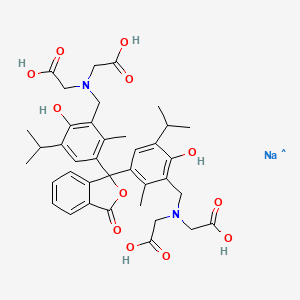
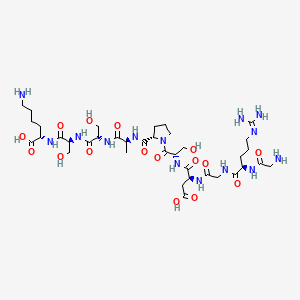
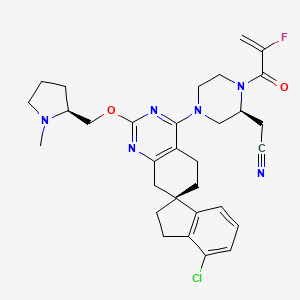
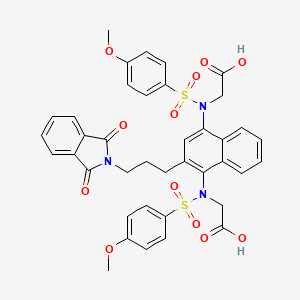
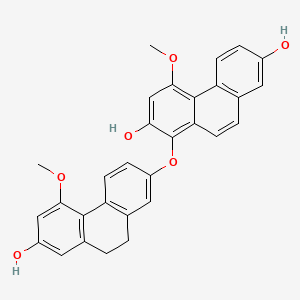
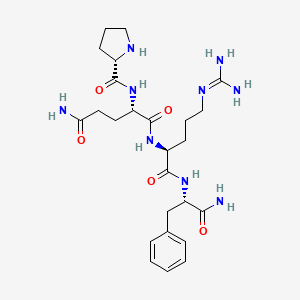
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
